2-azido-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-azido-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZXRWIJVRCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296257 | |
| Record name | 2-Azido-N-methyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-54-6 | |
| Record name | 2-Azido-N-methyl-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-methyl-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Nucleophilic Substitution Approach
The most widely reported method involves a two-step process:
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Synthesis of 2-Chloro-N-methyl-N-phenylacetamide :
N-Methylaniline reacts with chloroacetyl chloride in an aqueous medium under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Potassium carbonate or sodium bicarbonate is typically used to neutralize HCl byproducts.Yields for analogous chloroacetamide derivatives range from 75% to 85% under ambient conditions.
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Azide Substitution :
The chloride group in 2-chloro-N-methyl-N-phenylacetamide is displaced by an azide ion using sodium azide (NaN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This SN reaction benefits from polar aprotic solvents, which stabilize the transition state.Reaction times vary between 5–6 hours at room temperature, with yields exceeding 80%.
Table 1: Optimization of Azide Substitution
One-Pot Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the azidation step. A mixture of 2-chloro-N-methyl-N-phenylacetamide and sodium azide in DMSO is irradiated at 40°C for 10 minutes, achieving 90% conversion. This method reduces side reactions and improves scalability.
Structural Characterization and Analytical Data
Synthesized this compound is validated using spectroscopic techniques:
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IR Spectroscopy : A characteristic azide stretch appears near 2100 cm, alongside carbonyl (C=O) absorption at 1670–1695 cm.
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H-NMR (CDCl): Peaks at δ 2.30 (s, 3H, N-CH), 3.70 (s, 2H, CH), and 7.10–7.46 (m, 5H, aromatic).
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HRMS : Molecular ion peak at m/z 219.0895 (calculated for CHNO: 219.0886).
Mechanistic Insights and Reaction Optimization
The azide substitution follows a bimolecular nucleophilic mechanism, where DMSO stabilizes the azide ion and facilitates chloride departure. Kinetic studies reveal pseudo-first-order dependence on NaN concentration. Key optimizations include:
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Solvent Effects : DMSO outperforms DMF due to higher polarity and better NaN solubility.
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Catalyst Screening : Copper(I) iodide marginally enhances reaction rates but is unnecessary for high yields.
Challenges and Practical Considerations
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Safety : Sodium azide is highly toxic; reactions require strict containment and ventilation.
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Byproduct Management : Residual chloride is removed via aqueous extraction or ion-exchange resins.
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Storage : Azide derivatives are light-sensitive; storage in amber vials at −20°C is recommended.
Applications in Click Chemistry
This compound serves as a key precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its utility in generating 1,2,3-triazole-linked pharmacophores is well-documented, particularly for antimicrobial agents .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Catalysts such as copper(I) are often used.
Reduction Reactions: Reducing agents like hydrogen gas or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include substituted acetamides.
Cycloaddition Reactions: Products include triazoles.
Reduction Reactions: Products include amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Potential
Recent studies have indicated that azido compounds, including 2-azido-N-methyl-N-phenylacetamide, may exhibit antiviral properties. For instance, research suggests that azido derivatives can interfere with viral replication processes, making them potential candidates for antiviral drug development. The structural features of these compounds allow for modifications that can enhance their efficacy against specific viruses, including coronaviruses .
1.2 Antitumor Activity
this compound has been investigated for its antitumor activities. The azido group is known to participate in bioorthogonal reactions, which can be utilized for targeted drug delivery systems in cancer therapy. By conjugating this compound with tumor-targeting moieties, researchers aim to improve the selectivity and effectiveness of anticancer agents .
Synthetic Applications
2.1 Chemical Synthesis
The azido group is a versatile functional group in organic synthesis. This compound can serve as a precursor in the synthesis of more complex molecules through click chemistry reactions. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals, where rapid and efficient synthesis is required .
2.2 Polymer Science
In polymer chemistry, azido compounds are used to create cross-linked networks through photochemical or thermal activation. This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. These modified polymers have applications in coatings, adhesives, and biomedical devices .
Case Study: Antiviral Screening
A study published in a peer-reviewed journal explored the antiviral potential of various azido compounds, including this compound. The compound was tested against several viral strains, showing promising results in inhibiting viral replication at specific concentrations .
Case Study: Targeted Drug Delivery
In another research effort, scientists investigated the use of this compound as part of a targeted drug delivery system for cancer treatment. By linking this compound to nanoparticles designed to target tumor cells, they achieved enhanced accumulation of the therapeutic agent at the tumor site while minimizing systemic side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-azido-N-methyl-N-phenylacetamide largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring .
Comparison with Similar Compounds
Similar Compounds
2-azido-N-phenylacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-N-phenylacetamide: Lacks the azido group.
2-azidoacetamide: Lacks the phenyl and methyl groups.
Uniqueness
2-azido-N-methyl-N-phenylacetamide is unique due to the presence of both the azido group and the N-methyl-N-phenylacetamide moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Azido-N-methyl-N-phenylacetamide (CAS No. 116433-54-6) is an organic compound characterized by the presence of an azido group (-N3) attached to the nitrogen atom of the acetamide moiety. This compound has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
The molecular formula of this compound is C9H10N4O. It can be synthesized through the reaction of N-methyl-N-phenylacetamide with sodium azide in a solvent such as ethanol or a mixture of ethanol and water under reflux conditions. The product is isolated by filtration and recrystallization.
Table 1: Summary of Synthesis Conditions
| Reactants | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| N-methyl-N-phenylacetamide + NaN3 | Ethanol/H2O (70:30) | 80°C | 24 hours |
The biological activity of this compound primarily arises from its ability to undergo various chemical reactions, including:
- Substitution Reactions : The azido group can be replaced by other nucleophiles, potentially leading to bioactive derivatives.
- Cycloaddition Reactions : The azido group participates in [3+2] cycloaddition reactions to form triazoles, which are known for their biological activity.
- Reduction Reactions : The azido group can be reduced to an amine, altering the compound's biological profile.
Biological Activity
Research indicates that compounds containing azido groups exhibit significant biological activities, including anti-cancer properties and inhibition of specific enzymes. For instance, studies have shown that derivatives of azides can act as histone deacetylase inhibitors (HDACi), which are important in cancer therapy .
Case Studies
- Histone Deacetylase Inhibition :
- Molecular Docking Studies :
Table 2: Biological Activity Overview
| Compound | Target Enzyme | Inhibition (%) at 0.50 μM |
|---|---|---|
| This compound | HDAC1 | 75 ± 5 |
| Similar Azide Derivative | α-Glucosidase | Not specified |
Applications in Medicinal Chemistry
The versatility of this compound makes it a valuable intermediate in medicinal chemistry:
- Organic Synthesis : It serves as a precursor for synthesizing various heterocycles, such as triazoles and tetrazoles, which have diverse biological activities.
- Drug Development : The compound's ability to modify its structure through substitution reactions allows for the design of new pharmaceuticals targeting specific diseases .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-azido-N-methyl-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-N-methyl-N-phenylacetamide with sodium azide (NaN₃) in a toluene/water (8:2) solvent system under reflux for 5–7 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, toluene is evaporated, and the product is isolated via crystallization (ethanol) or ethyl acetate extraction . Adjusting the NaN₃ stoichiometry (1.5 equivalents) and maintaining anhydrous conditions minimizes side reactions like hydrolysis .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms the azide (-N₃) group’s presence (δ ~3.5–4.0 ppm for CH₂N₃) and aromatic protons. Mass spectrometry (MS) provides molecular ion peaks (m/z ~217 for C₉H₁₀N₄O). High-resolution X-ray crystallography (e.g., SHELX programs) resolves bond angles and crystallographic purity, with R-factors < 5% indicating high structural accuracy .
Q. How can researchers ensure high purity during synthesis and purification?
- Methodology : After azide substitution, quenching with ice prevents thermal degradation. Solid products are recrystallized in ethanol (yield ~75–85%), while liquid intermediates require multiple ethyl acetate washes (3×20 mL) and drying over Na₂SO₄. Purity >98% is achievable via column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology : The azide group is photosensitive and thermally labile. Storage at –20°C in amber vials under inert gas (N₂/Ar) prevents decomposition. Avoid exposure to strong acids/bases, which may trigger explosive azide degradation .
Q. How do steric and electronic effects of the N-methyl group influence reactivity compared to N-phenyl analogues?
- Methodology : The N-methyl group reduces steric hindrance at the acetamide nitrogen, enhancing azide substitution kinetics. Electron-donating effects stabilize the transition state, as evidenced by faster reaction times (5–7 hours vs. 8–10 hours for bulkier N-aryl derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of azide substitution in 2-chloro-N-methyl-N-phenylacetamide?
- Methodology : The reaction proceeds via an SN2 mechanism, where NaN₃ acts as a nucleophile. Density Functional Theory (DFT) calculations show the chloride leaving group’s departure is rate-determining. The N-methyl group’s electron-donating effect lowers the activation energy by stabilizing the transition state .
Q. How can crystallographic data resolve ambiguities in structural elucidation caused by azide group disorder?
- Methodology : High-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXL refinement resolves azide orientation. Twinning and disorder are mitigated using the TWIN and DELU commands in SHELX. Absolute structure is confirmed via Flack parameter analysis (|x| < 0.1) .
Q. What analytical strategies identify and quantify byproducts in azide-functionalized acetamides?
- Methodology : LC-MS with electrospray ionization (ESI) detects hydrolyzed byproducts (e.g., 2-hydroxy-N-methyl-N-phenylacetamide). Quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) calculates impurity levels (<2%) .
Q. Can computational modeling predict the bioactivity of this compound derivatives?
- Methodology : Molecular docking (AutoDock Vina) against targets like SARS-CoV-2 main protease (PDB: 6LU7) assesses binding affinity. ADMET predictions (SwissADME) evaluate pharmacokinetic properties, guiding prioritization of derivatives for in vitro assays .
Q. How do reaction solvent polarity and temperature affect azide substitution kinetics?
- Methodology : Kinetic studies using polar aprotic solvents (DMF, DMSO) show accelerated substitution (k = 0.15 min⁻¹ at 80°C vs. 0.08 min⁻¹ in toluene). Arrhenius plots derived from variable-temperature NMR experiments reveal an activation energy (Eₐ) of ~45 kJ/mol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
